

# Comparative Technical Analysis: FMF-01-086-2 vs. FMF-04-159-2

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## Compound of Interest

Compound Name: FMF-01-086-2

CAS No.: 2135622-31-8

Cat. No.: B607484

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## Executive Summary

**FMF-01-086-2** and **FMF-04-159-2** are high-specificity small-molecule inhibitors designed to dissect distinct nodes of the human kinome.

- **FMF-01-086-2** is a reversible inhibitor of Aurora Kinases (A, B, and C), utilized primarily to study mitotic progression and spindle assembly. Despite possessing a potentially reactive acrylamide moiety, it functions reversibly against its primary Aurora targets.
- **FMF-04-159-2** is a covalent inhibitor of CDK14 (and the related TAIRE family: CDK16, 17, 18). It is a critical tool for investigating the understudied "TAIRE" subfamily of Cyclin-Dependent Kinases, particularly in the context of Wnt signaling and diverse cancers.

The distinction is binary: **FMF-01** is a reversible mitotic probe; **FMF-04** is an irreversible transcriptional/cell-cycle probe.

## Chemical Architecture & Mechanism[1]

The structural divergence between these two compounds dictates their binding kinetics and target selectivity.

## Structural Comparison

Feature	FMF-01-086-2	FMF-04-159-2
Core Scaffold	Benzo[e]pyrimido-[5,4-b][1,4]diazepin-6-one	4-Amino-1H-pyrazole
Primary Warhead	Acrylamide (functionally reversible on target)	Acrylamide (covalent Michael acceptor)
Binding Mode	Reversible (ATP-competitive)	Irreversible (Covalent modification)
Target Cysteine	N/A (for Aurora isoforms)	Cys218 (CDK14) / Homologous Cys in TAIREs
Molecular Weight	~533.59 Da	~683.01 Da

## Mechanistic Divergence

- **FMF-01-086-2** (The "False" Covalent): Although **FMF-01-086-2** contains an acrylamide group—typically a hallmark of covalent inhibitors—it binds to Aurora Kinases reversibly. This is likely due to the absence of a suitably positioned cysteine residue within the Aurora ATP-binding pocket (the "hinge" region) that can undergo nucleophilic attack by the acrylamide in this specific scaffold orientation. It was originally synthesized during a PI3K inhibitor campaign but was found to lack PI3K activity due to the absence of an aryl-sulfonamide, instead showing potent Aurora selectivity.
- **FMF-04-159-2** (The True Covalent): **FMF-04-159-2** was rationally designed to target a non-conserved cysteine residue (Cys218 in CDK14) located in the solvent-exposed region of the ATP-binding pocket. Upon binding, the acrylamide warhead forms a permanent thioether bond with the cysteine thiol. This irreversible occupancy allows for washout experiments, where the compound is removed from the media, but the kinase remains inhibited—a powerful technique to distinguish on-target efficacy from off-target reversible toxicity.

## Target Selectivity & Profiling

Quantitative profiling is essential for selecting the correct probe for your assay.

## Potency Data (Biochemical & Cellular)

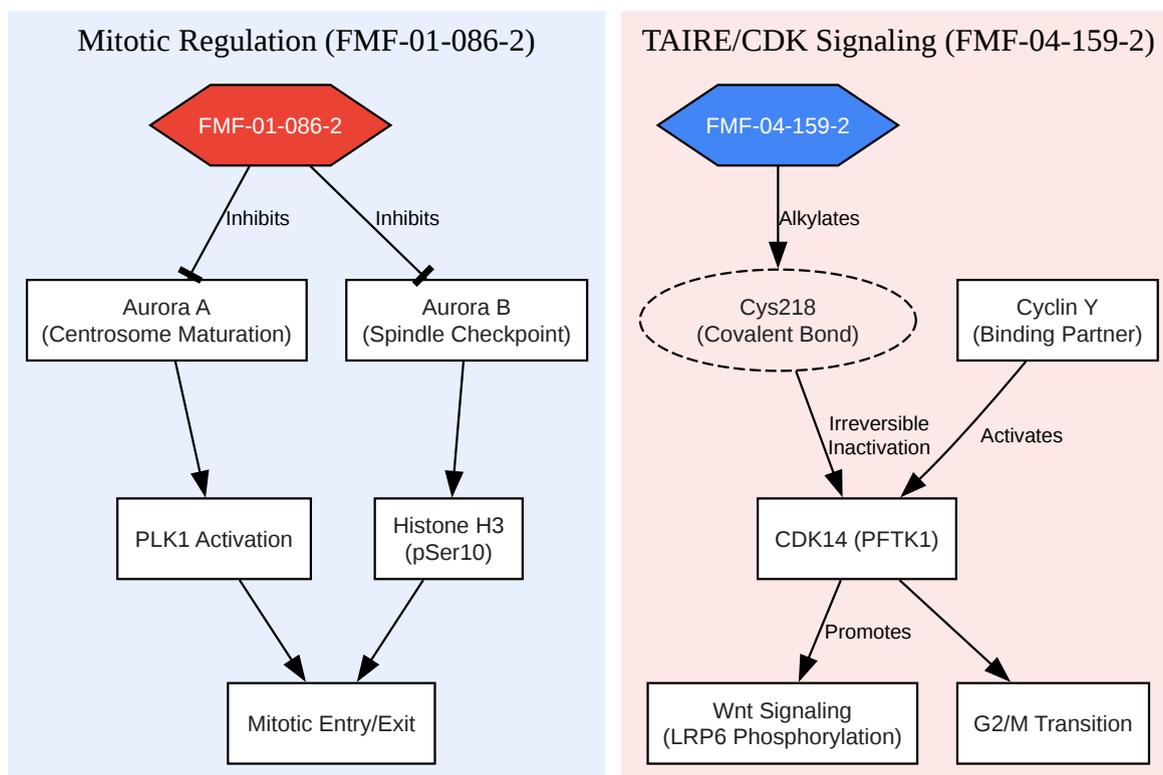
Target	FMF-01-086-2 IC50 (nM)	FMF-04-159-2 IC50 (nM)
Aurora A	44	>1,000
Aurora B	29	>1,000
CDK14 (TAIRE)	>1,000	~40 (NanoBRET)
CDK16	>1,000	~10
CDK2	N/D	~256 (Reversible off-target)
PI3K	Inactive	Inactive

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*Critical Note on FMF-04-159-2 Selectivity: While highly potent against CDK14, FMF-04-159-2 exhibits reversible off-target activity against CDK2 (IC50 ~256 nM). To isolate CDK14-specific phenotypes, researchers must utilize the washout protocol (detailed in Section 5), which clears the reversible CDK2 inhibition while maintaining CDK14 blockade.*

## Pathway Analysis & Downstream Effects

The following diagram illustrates the distinct signaling nodes targeted by these inhibitors.



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Figure 1: Mechanistic divergence of FMF-series inhibitors. Left: FMF-01 targets the Aurora-driven mitotic machinery. Right: FMF-04 covalently locks CDK14, disrupting Wnt signaling and G2/M progression.

## Experimental Protocols

To ensure data integrity, the following protocols should be strictly adhered to.

### Protocol: CDK14 Target Occupancy via Washout (For FMF-04-159-2)

Purpose: To confirm covalent engagement of CDK14 and eliminate reversible off-target effects (e.g., CDK2 inhibition).

- Seeding: Seed HCT116 (or relevant) cells at 70% confluency.
- Treatment: Treat cells with 1  $\mu$ M FMF-04-159-2 for 1 hour.
  - Control: Treat parallel wells with 1  $\mu$ M FMF-04-159-R (Reversible Control).
- Washout (Critical Step):
  - Aspirate media containing the inhibitor.
  - Wash cells 3x with warm PBS.
  - Add fresh, inhibitor-free media.
  - Incubate for 2–4 hours to allow reversible inhibitors (CDK2) to dissociate.
- Lysis & Analysis:
  - Lyse cells using standard RIPA buffer with protease/phosphatase inhibitors.
  - Readout: Perform a Pull-down assay using a biotinylated probe (e.g., Biotin-JNK-IN-7) or Western Blot for downstream markers (e.g., pLRP6 for Wnt).
  - Result Interpretation: If CDK14 is covalently inhibited, the pull-down probe will fail to bind CDK14 in the lysate (band disappearance). The reversible control (FMF-04-159-R) treated cells should show full CDK14 recovery (band reappearance).

## Protocol: Aurora Kinase Inhibition Verification (For FMF-01-086-2)

Purpose: To validate functional Aurora inhibition.<sup>[1][2][3][4]</sup>

- Synchronization: Synchronize cells in G2/M phase using a Thymidine-Nocodazole block if precise mitotic staging is required.
- Treatment: Treat cells with 100 nM **FMF-01-086-2** for 2 hours.
- Immunofluorescence / Western Blot:

- Marker A (Aurora A): Stain for p-Aurora A (Thr288). Expect >80% reduction.
- Marker B (Aurora B): Stain for p-Histone H3 (Ser10). Expect >90% reduction.
- Phenotypic Check: Observe cells for "misaligned chromosomes" or "failed cytokinesis" (polyploidy) after 24 hours.

## References

- Ferguson, F. M., et al. (2019). Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity. *Cell Chemical Biology*, 26(6), 804–817.[5][6]
- Ferguson, F. M., et al. (2017). Discovery of a series of 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as selective PI3K- $\delta/\gamma$  inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 27(18), 4405–4408.[1][2][3][5][6][7] (Note: This paper describes the synthesis of the scaffold and the identification of **FMF-01-086-2** as the Aurora-selective, PI3K-inactive analog).
  - [1][2][3]
- Gray Lab Probe D

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